molecular formula C6H5ClN2O2 B1296565 2-Chloro-6-methyl-4-nitropyridine CAS No. 79055-51-9

2-Chloro-6-methyl-4-nitropyridine

Cat. No. B1296565
CAS RN: 79055-51-9
M. Wt: 172.57 g/mol
InChI Key: BASZDKHKTXGGEP-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-4-nitropyridine is a nitropyridine derivative . It can form an acceptor fragment of 2-adamantylamino-5-nitropyridine (AANP) and shows a particularly large optical non-linearity . It can be used as a biochemical reagent and as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of 4-nitropyridine, a key intermediate in medicinal products, was successfully prepared from pyridine N-oxide in a two-step approach . Pyridine N-oxide was nitrated with HNO and H2SO to give 4-nitropyridine N-oxide, followed by reaction with PCl to give the final product .


Molecular Structure Analysis

The molecular formula of 2-Chloro-6-methyl-4-nitropyridine is C6H5ClN2O2 . The mean C-C (ring) bond distance calculated between the ring carbon atoms of 2C4M3NP is 1.387 Å .


Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .


Physical And Chemical Properties Analysis

2-Chloro-6-methyl-4-nitropyridine has a molecular weight of 172.57 . It is a crystal with a melting point of 72°C .

Scientific Research Applications

Molecular Structure and Vibrational Analysis

The molecular structures, vibrational wavenumbers, atomic charges, and molecular electrostatic potentials of compounds including 2-chloro-4-nitropyridine (CNP) and 2-chloro-4-methyl-5-nitropyridine (CMNP) have been analyzed using density functional theory. These studies help understand the stability, charge delocalization, and electronic properties of these compounds. The hyperpolarizability value of CMNP, closely related to 2-chloro-6-methyl-4-nitropyridine, is significantly high, indicating potential applications in nonlinear optics (Velraj, Soundharam, & Sridevi, 2015).

Conformation and Electronic Structure

Comparative studies of compounds similar to 2-chloro-6-methyl-4-nitropyridine, such as 2-chloro-4-methyl-3-nitropyridine and 2-chloro-6-methylpyridine, reveal insights into their vibrational, conformational, and electronic structures. These analyses are crucial for understanding their reactivity and interaction with other molecules, beneficial in designing new materials or drugs (Arjunan, Saravanan, Marchewka, & Mohan, 2012).

Synthesis and Optical Properties

Research into the synthesis and optical properties of derivatives of 2-chloro-6-methyl-4-nitropyridine, like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, has been conducted. These studies explore the structural features and photophysical behaviors, which are essential for applications in material sciences and photodynamic therapies (Jukić, Cetina, Halambek, & Ugarković, 2010).

Reactions and Synthesis Pathways

Exploration of the reactions of nitropyridines, including those structurally related to 2-chloro-6-methyl-4-nitropyridine, provides insights into their chemical behaviors. These studies are crucial for developing new synthetic methods and understanding their potential as intermediates in organic synthesis (Szpakiewicz & Wolniak, 1999).

Safety And Hazards

Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Avoid exposure - obtain special instructions before use . Provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The continuous flow methodology was used to minimise accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product . By employing continuous extraction in the nitration step and applying the optimised conditions, a throughput of 0.716 kg 4-nitropyridine product per day from pyridine N-oxide with 83% yield and high selectivity in a continuous flow system was achieved .

properties

IUPAC Name

2-chloro-6-methyl-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-4-2-5(9(10)11)3-6(7)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASZDKHKTXGGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305458
Record name 2-CHLORO-6-METHYL-4-NITRO-PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methyl-4-nitropyridine

CAS RN

79055-51-9
Record name 79055-51-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170820
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-CHLORO-6-METHYL-4-NITRO-PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-4-nitro-6-methyl-pyridine 1-oxide (6.2 g, 0.033 mol) was dissolved in chloroform (100 ml), phosphorus trichloride was added (22.6 g, 0.165 mol) and the mixture was heated under reflux for 2 days. The mixture was cooled to room temperature, poured into icewater and the mixture was neutralized with solid potassium carbonate. The phases were separated, the aqueous phase was extracted three times with chloroform, the combined organic phases were dried over magnesium sulfate. The solvent was removed under reduced pressure after which 5.326 g of a brown oil was obtained (0.031 mol, 94%) which was used directly in the next step.
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6.2 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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